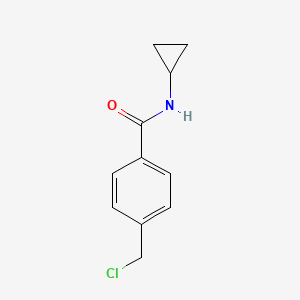

4-(Chloromethyl)-n-cyclopropylbenzamide

Description

Properties

IUPAC Name |

4-(chloromethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBZVYOTNGHXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chloromethyl)-n-cyclopropylbenzamide chemical properties

An In-depth Technical Guide to 4-(Chloromethyl)-n-cyclopropylbenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a bespoke chemical intermediate characterized by a unique combination of three key functional moieties: a stable N-cyclopropylbenzamide core, a reactive chloromethyl group, and a para-substituted aromatic ring. This structural arrangement makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The benzamide group is a common feature in many pharmaceuticals, while the cyclopropyl ring can enhance metabolic stability and binding affinity.[1] The strategic placement of the chloromethyl group provides a reactive handle for facile chemical modification, allowing for the covalent linkage of the molecule to a wide array of substrates.[1]

This technical guide offers an in-depth exploration of the chemical and physical properties of this compound, provides a detailed synthesis protocol, predicts its analytical characterization, discusses its potential applications, and outlines essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to reaction conditions.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 873371-67-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO | [][4] |

| Molecular Weight | 209.67 g/mol | [][4] |

| Canonical SMILES | C1CC1NC(=O)C2=CC=C(C=C2)CCl | [] |

| InChI | InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | [] |

Predicted Physical Properties

Experimental physical data for this specific compound is not widely published. The following properties are computed or estimated based on its structure.

| Property | Value | Notes |

| XLogP3-AA | 2.5 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the amide N-H group. |

| Hydrogen Bond Acceptor Count | 1 | From the carbonyl oxygen atom. |

| Rotatable Bond Count | 3 | Indicating some conformational flexibility. |

| Polarity | Moderately Polar | The amide functional group allows for hydrogen bonding.[1] |

Chemical Structure

The structure of this compound is depicted below, highlighting its key functional components.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Recommended Synthesis Protocol

The most direct and efficient synthesis of this compound is via the acylation of cyclopropylamine with 4-(chloromethyl)benzoyl chloride.[4] This is a standard amide bond formation reaction.

Reaction Scheme: 4-(Chloromethyl)benzoyl Chloride + Cyclopropylamine → this compound + HCl

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(chloromethyl)benzoyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon and maintain a positive pressure throughout the reaction.

-

Base Addition: Add an acid scavenger, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution. This base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Nucleophile Addition: Dissolve cyclopropylamine (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled solution of the acid chloride via the dropping funnel over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The primary site of reactivity is the benzylic chloride of the chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This reactivity is the cornerstone of its utility as a synthetic intermediate for elaborating more complex molecular architectures.

Analytical Characterization (Predicted)

No publicly available experimental spectra were identified. The following characterization data are predicted based on the known spectral properties of its constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons: Two doublets (AX system) between δ 7.4-7.8 ppm. Benzylic CH₂: A sharp singlet around δ 4.6 ppm. Amide N-H: A broad singlet around δ 6.5-8.5 ppm (may couple with cyclopropyl CH). Cyclopropyl CH: A multiplet around δ 2.8-3.0 ppm. Cyclopropyl CH₂: Two multiplets between δ 0.6-1.0 ppm. |

| ¹³C NMR | Carbonyl (C=O): δ 165-168 ppm. Aromatic C (quaternary): Two signals between δ 130-145 ppm. Aromatic C-H: Two signals between δ 127-130 ppm. Benzylic CH₂Cl: δ 45-48 ppm. Cyclopropyl CH: δ 22-25 ppm. Cyclopropyl CH₂: δ 6-10 ppm. |

| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): Expected at m/z 209. Isotopic Pattern: A characteristic M+2 peak at m/z 211 with ~32% the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

| IR Spectroscopy | N-H Stretch: A sharp peak around 3300 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Amide I (C=O Stretch): A strong, sharp peak around 1640-1660 cm⁻¹. Amide II (N-H Bend): A peak around 1540 cm⁻¹. C-Cl Stretch: A peak in the fingerprint region, ~650-750 cm⁻¹. |

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. Benzamide derivatives are widely explored for their pharmaceutical potential.[1] The incorporation of chlorine is a common strategy in drug design, and many FDA-approved drugs contain this halogen.[5]

Potential Uses:

-

Scaffold Decoration: The reactive chloromethyl group allows this compound to be easily tethered to other molecules of interest, serving as a "linker" or a "handle" to introduce the N-cyclopropylbenzamide pharmacophore.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment that can be grown or elaborated into more potent and selective drug candidates.

-

Intermediate for API Synthesis: It is a key building block for constructing more complex Active Pharmaceutical Ingredients (APIs). The cyclopropyl group, in particular, is often used to fine-tune the pharmacological properties of drug candidates.[6][7]

Caption: Logical flow of the compound's use as a synthetic building block.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structure suggests significant hazards that must be managed with appropriate precautions. The chloromethyl group makes it a potent alkylating agent.

-

Hazards: Based on analogous compounds like 4-(chloromethyl)styrene, this substance should be considered harmful if swallowed and toxic in contact with skin.[8] It is likely to cause severe skin burns and serious eye damage.[8][9] It may also be a lachrymator (tear-inducing agent) and a skin sensitizer.[8][9]

-

Handling Precautions:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]

References

-

ChemSrc. (n.d.). This compound - CAS 873371-67-6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(chloromethyl)cyclopentyl]-4-methylbenzamide. Retrieved from [Link]

-

Beijing Thinkbond Technology Co., Ltd. (n.d.). This compound - CAS:873371-67-6. Retrieved from [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:873371-67-6. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Reddy, G. S., et al. (2021). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. Biomedical Chromatography, 35(6), e5086. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Gothard, C. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. Available at: [Link]

-

Ivanovska, A., et al. (2020). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of Hygienic Engineering and Design. Available at: [Link]

-

Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763. Available at: [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available at: [Link]

Sources

- 1. CAS 873371-67-6: Benzamide, 4-(chloromethyl)-N-cyclopropyl- [cymitquimica.com]

- 2. This compound - CAS:873371-67-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Chloromethyl)-N-cyclopropylbenzamide (CAS Number 873371-67-6): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-N-cyclopropylbenzamide is a bespoke chemical entity of significant interest to the medicinal chemistry community.[1] Its structure, which marries a reactive benzylic chloride with a pharmacologically relevant N-cyclopropylbenzamide core, positions it as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery.[1] The N-cyclopropylamide moiety is a well-established pharmacophore, known to enhance metabolic stability and receptor binding affinity in numerous drug candidates.[1] Concurrently, the 4-(chloromethyl) group provides a reactive handle for the strategic introduction of further molecular complexity through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the practical insights required for its effective utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally derived, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 873371-67-6 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 389.2 ± 25.0 °C (predicted) | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |

| Density | 1.23 ± 0.1 g/cm³ (predicted) | N/A |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the acylation of cyclopropylamine with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Chloromethyl)benzoyl chloride (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amine Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylamine (1.2 eq) in dichloromethane.

-

Reaction Setup: Cool the flask in an ice bath and commence stirring.

-

Base Addition: Slowly add the 10% aqueous NaOH solution (2.0 eq) to the amine solution.

-

Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes. The temperature should be maintained below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthesis of this compound.

Analytical Characterization

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.75-7.85 (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.40-7.50 (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ 6.20-6.40 (br s, 1H): Amide N-H proton.

-

δ 4.60 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).

-

δ 2.85-2.95 (m, 1H): Methine proton of the cyclopropyl group.

-

δ 0.80-0.90 (m, 2H): Methylene protons of the cyclopropyl group.

-

δ 0.55-0.65 (m, 2H): Methylene protons of the cyclopropyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~166: Carbonyl carbon (C=O).

-

δ ~142: Aromatic carbon attached to the chloromethyl group.

-

δ ~135: Aromatic carbon ipso to the carbonyl group.

-

δ ~128.5: Aromatic carbons meta to the carbonyl group.

-

δ ~127.5: Aromatic carbons ortho to the carbonyl group.

-

δ ~45: Methylene carbon of the chloromethyl group (-CH₂Cl).

-

δ ~23: Methine carbon of the cyclopropyl group.

-

δ ~7: Methylene carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy (Predicted):

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~1640 cm⁻¹: C=O stretch of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bend of the amide (Amide II band).

-

~750 cm⁻¹: C-Cl stretch of the chloromethyl group.

Mass Spectrometry (MS) (Predicted):

-

[M]+: Calculated for C₁₁H₁₂ClNO at m/z = 209.06. The presence of the chlorine atom would result in a characteristic M+2 isotope peak at approximately one-third the intensity of the molecular ion peak.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily dictated by the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities at the 4-position of the benzamide core.

Caption: Reactivity of this compound.

Hypothetical Application in Drug Discovery: Synthesis of a Potential Kinase Inhibitor

To illustrate the utility of this compound, a hypothetical synthesis of a potential kinase inhibitor is presented. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. In this example, we will use 4-amino-1H-pyrazole as the nucleophile.

Experimental Protocol: Synthesis of 4-((1H-Pyrazol-4-yl)methyl)-N-cyclopropylbenzamide

Materials:

-

This compound (1.0 eq)

-

4-Amino-1H-pyrazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add 4-amino-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-((1H-Pyrazol-4-yl)methyl)-N-cyclopropylbenzamide.

This hypothetical example demonstrates how this compound can serve as a key building block to rapidly access novel chemical matter for biological screening.

Safety and Handling

-

4-(Chloromethyl)benzoyl chloride: This precursor is corrosive and a lachrymator.

-

Cyclopropylamine: This precursor is flammable and can cause skin and eye irritation.

-

Benzyl chlorides: This class of compounds are known to be irritating to the skin, eyes, and respiratory tract.[2] Some are also suspected carcinogens.[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of a wide array of derivatives with potential biological activity. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the discussion of its reactivity and potential applications offers a framework for its strategic use in the design and synthesis of novel therapeutic agents. As with any reactive chemical intermediate, appropriate safety precautions should be followed during its handling and use.

References

Sources

4-(Chloromethyl)-n-cyclopropylbenzamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(Chloromethyl)-n-cyclopropylbenzamide

Introduction

This compound is a bespoke organic compound that, while not a household name, represents a confluence of structural motifs highly valued in the fields of medicinal chemistry and synthetic organic chemistry. Its architecture is characterized by a central benzamide scaffold, a reactive chloromethyl group, and a sterically influential cyclopropyl moiety.[1] This guide, intended for researchers and drug development professionals, will provide a comprehensive examination of its molecular structure, from its fundamental physicochemical properties to the advanced analytical techniques required for its definitive characterization. We will explore not just the "what" of its structure, but the "how" and "why" of its synthesis and analysis, grounding our discussion in the principles of modern chemical science.

The benzamide core is a privileged structure in drug design, known for its ability to engage in crucial hydrogen bonding and hydrophobic interactions with biological targets.[2] The addition of a chloromethyl group at the para-position introduces a reactive handle, enabling covalent modification and the construction of more complex molecular architectures.[1] Simultaneously, the N-cyclopropyl group influences the compound's conformation and metabolic stability, fine-tuning its interaction with protein active sites.[1] Understanding the interplay of these components is critical for leveraging this molecule as a versatile intermediate in the synthesis of novel chemical entities.[1][3]

Physicochemical and Structural Properties

The identity and foundational characteristics of this compound are summarized below. These data serve as the starting point for any experimental or computational investigation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO | [][5] |

| Molecular Weight | 209.67 g/mol | [][5] |

| CAS Number | 873371-67-6 | [1][][5] |

| Canonical SMILES | C1CC1NC(=O)C2=CC=C(C=C2)CCl | [] |

| InChI Key | InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | [] |

The molecule's structure consists of a para-substituted benzene ring. One substituent is the N-cyclopropylcarboxamide group, and the other is the chloromethyl group. The amide linkage introduces a plane of rigidity, while the cyclopropyl and chloromethyl groups provide distinct steric and electronic features. The moderate polarity imparted by the amide group allows for hydrogen bonding, a key interaction in many biological systems.[1]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the nucleophilic acyl substitution reaction between 4-(chloromethyl)benzoyl chloride and cyclopropylamine.[5] This approach is favored for its high efficiency and the commercial availability of the starting materials.

Experimental Protocol: Synthesis via Acyl Chloride

-

Reaction Setup: To a stirred solution of cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Acyl Chloride: 4-(Chloromethyl)benzoyl chloride is used as it is a highly activated carboxylic acid derivative, making the carbonyl carbon highly electrophilic and susceptible to attack by the amine.[6]

-

Base: Triethylamine is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the cyclopropylamine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: Dichloromethane is an excellent choice as it is aprotic and effectively dissolves both reactants without participating in the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic release of heat, then allowed to warm to ensure the reaction proceeds to completion.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A multi-technique analytical approach is required for unambiguous characterization. While specific crystal structure data for this exact molecule is not publicly available, its structure can be confidently determined using a combination of spectroscopic methods. The expected data, based on established principles and data from analogous structures, are detailed below.[7][8]

Analytical Workflow

Caption: Multi-technique workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: This technique reveals the electronic environment and connectivity of hydrogen atoms. The expected signals in a solvent like CDCl₃ are as follows.[9][10]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (ortho to C=O) | ~7.7-7.8 | Doublet (d) | 2H | Protons adjacent to the electron-withdrawing amide group. |

| Aromatic (ortho to CH₂Cl) | ~7.3-7.4 | Doublet (d) | 2H | Protons adjacent to the chloromethyl group. |

| Amide (N-H) | ~6.0-6.5 | Broad singlet (br s) | 1H | Exchangeable proton on the nitrogen atom. |

| Chloromethyl (CH₂Cl) | ~4.6 | Singlet (s) | 2H | Protons on the carbon attached to chlorine. |

| Cyclopropyl (CH-N) | ~2.8-2.9 | Multiplet (m) | 1H | The single proton on the cyclopropyl ring bound to nitrogen. |

| Cyclopropyl (CH₂) | ~0.6-0.9 | Multiplet (m) | 4H | The four protons on the other two carbons of the cyclopropyl ring. |

-

¹³C NMR Spectroscopy: This provides a count of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~167 | Amide carbonyl carbon. |

| Aromatic (C-C=O) | ~135 | Ipso-carbon attached to the amide. |

| Aromatic (C-CH₂Cl) | ~142 | Ipso-carbon attached to the chloromethyl group. |

| Aromatic (CH) | ~127-129 | The four aromatic CH carbons. |

| Chloromethyl (CH₂Cl) | ~45 | Carbon atom bonded to chlorine. |

| Cyclopropyl (CH-N) | ~23 | The cyclopropyl carbon bonded to nitrogen. |

| Cyclopropyl (CH₂) | ~6-7 | The two equivalent CH₂ carbons in the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their vibrational frequencies.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H | ~3300 | Medium | Stretch |

| Aromatic C-H | ~3050-3100 | Medium | Stretch |

| Aliphatic C-H | ~2900-3000 | Medium | Stretch |

| C=O (Amide I) | ~1640-1660 | Strong | Stretch |

| N-H (Amide II) | ~1540-1560 | Strong | Bend |

| Aromatic C=C | ~1400-1600 | Medium-Weak | Stretch |

| C-Cl | ~700-800 | Strong | Stretch |

The strong absorption bands for the C=O stretch (Amide I) and N-H bend (Amide II) are highly characteristic of the benzamide core.[13]

Mass Spectrometry (MS)

MS provides the exact molecular weight and can reveal structural information through fragmentation patterns.[14][15]

-

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass.

-

Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be two molecular ion peaks: one for [C₁₁H₁₂³⁵ClNO]⁺ at m/z ≈ 209.06 and another for [C₁₁H₁₂³⁷ClNO]⁺ at m/z ≈ 211.06. The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.

-

Key Fragmentation: Common fragmentation pathways would likely include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the amide bond.

X-ray Crystallography

For an ultimate, unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be employed.[2] This technique would provide precise data on:

-

Bond Lengths and Angles: Confirming standard values for sp², sp³, C-N, C=O, and C-Cl bonds.

-

Molecular Conformation: Determining the dihedral angle between the plane of the benzene ring and the amide plane, which is a key conformational parameter in benzamide derivatives.[7][16]

-

Intermolecular Interactions: Revealing how molecules pack in the solid state, likely through hydrogen bonds involving the N-H and C=O groups of the amide, forming dimeric or tape-like structures.[17]

Reactivity and Applications in Drug Discovery

The molecular structure of this compound dictates its chemical reactivity and potential applications. The chloromethyl group is a potent electrophilic site, making it an excellent precursor for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups (e.g., ethers, amines, thiols), enabling the rapid generation of compound libraries for screening in drug discovery programs.[18]

Chlorine-containing molecules are prevalent in pharmaceuticals, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.[3] The benzamide scaffold itself is a key component in numerous therapeutics, including inhibitors of enzymes like Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs).[2] Therefore, this compound serves as a valuable building block for synthesizing novel drug candidates targeting a wide range of diseases, from cancer to inflammatory disorders.[19][20]

References

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

-

914123 PDFs | Review articles in CRYSTAL STRUCTURE. ResearchGate. [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]

-

A monoclinic polymorph of N-(3-chlorophenyl)benzamide. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

4-(chloromethyl)-n-methylbenzamide (C9H10ClNO). PubChemLite. [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

-

N-[1-(chloromethyl)cyclopentyl]-4-methylbenzamide | C14H18ClNO | CID 21814933. PubChem. [Link]

-

Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. PubMed. [Link]

-

Infrared Spectroscopy. MSU chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. [Link]

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed - NIH. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PMC - PubMed Central. [Link]

-

IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. YouTube. [Link]

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

- Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.

Sources

- 1. CAS 873371-67-6: Benzamide, 4-(chloromethyl)-N-cyclopropyl- [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]

- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. epfl.ch [epfl.ch]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 14. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-N-cyclopropylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(chloromethyl)-N-cyclopropylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The document details the primary synthetic route via the acylation of cyclopropylamine with 4-(chloromethyl)benzoyl chloride, including a thorough examination of the synthesis of the acyl chloride precursor. An alternative pathway involving direct amide coupling is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the successful synthesis and validation of the target compound.

Introduction: Strategic Importance of the Benzamide Moiety

The N-cyclopropylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules. The inherent conformational rigidity and lipophilicity of the cyclopropyl group, coupled with the hydrogen bonding capabilities of the amide linkage, make it a desirable feature for modulating drug-target interactions. The addition of a reactive chloromethyl handle at the para position of the benzoyl ring provides a versatile point for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.

This guide focuses on the synthesis of this compound, a key building block for the synthesis of more complex molecules. We will explore the prevalent synthetic strategies, delving into the mechanistic underpinnings of each transformation and providing detailed, actionable protocols.

Primary Synthetic Pathway: Acylation of Cyclopropylamine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-(chloromethyl)benzoyl chloride and cyclopropylamine. This pathway is favored for its high efficiency and the ready availability of the starting materials.

Synthesis of the Key Intermediate: 4-(Chloromethyl)benzoyl Chloride

The successful synthesis of the final product hinges on the quality of the key intermediate, 4-(chloromethyl)benzoyl chloride. This reactive acyl chloride can be prepared from either 4-(chloromethyl)benzoic acid or, more economically on a larger scale, from p-toluic acid.

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is standard practice.

-

Mechanism of Acyl Chloride Formation with Thionyl Chloride: The reaction proceeds through the formation of a reactive chlorosulfite intermediate. The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the acyl chloride, sulfur dioxide, and hydrochloric acid. The evolution of gaseous byproducts drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

For larger-scale syntheses, a more cost-effective route begins with p-toluic acid. This approach involves two key transformations: side-chain chlorination and subsequent conversion of the carboxylic acid to the acyl chloride.

-

Step 1: Free-Radical Chlorination of p-Toluic Acid: The benzylic methyl group of p-toluic acid can be selectively chlorinated using a free-radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. Careful control of the reaction conditions is crucial to favor monochlorination and minimize the formation of di- and tri-chlorinated byproducts.

-

Step 2: Conversion to 4-(Chloromethyl)benzoyl Chloride: The resulting 4-(chloromethyl)benzoic acid is then converted to the acyl chloride as described in section 2.1.1.

Amide Bond Formation: Reaction of 4-(Chloromethyl)benzoyl Chloride with Cyclopropylamine

The final step in the primary synthetic pathway is the amidation of 4-(chloromethyl)benzoyl chloride with cyclopropylamine. This is a classic nucleophilic acyl substitution reaction.

-

Mechanism of Amidation: The lone pair of the nitrogen atom in cyclopropylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Diagram of the Primary Synthetic Pathway:

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Pathway: Direct Amide Coupling

An alternative and often milder approach to the formation of the amide bond is the direct coupling of a carboxylic acid with an amine using a coupling agent. This method avoids the need to synthesize and handle the often-lachrymatory acyl chloride.

-

Mechanism of Direct Amide Coupling: Coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst by forming an active ester, which is less prone to side reactions and racemization (if applicable) than the O-acylisourea intermediate.

Diagram of the Alternative Synthetic Pathway:

Caption: Alternative synthesis via direct amide coupling.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of 4-(Chloromethyl)benzoyl Chloride from 4-(Chloromethyl)benzoic Acid

Materials:

-

4-(Chloromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-(chloromethyl)benzoic acid (1.0 eq).

-

Add anhydrous toluene or DCM to suspend the solid.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

The crude 4-(chloromethyl)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.[1]

Diagram of the Experimental Workflow:

Caption: General experimental workflow for the synthesis.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons (multiplet, ~7.4-7.8 ppm), NH proton (broad singlet), -CH₂Cl protons (singlet, ~4.6 ppm), cyclopropyl protons (multiplets, ~0.6-2.9 ppm). |

| ¹³C NMR (CDCl₃) | Expected signals: Carbonyl carbon, aromatic carbons, -CH₂Cl carbon, cyclopropyl carbons. |

| FTIR (KBr) | Expected peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), aromatic C-H and C=C stretches, C-Cl stretch. |

| Mass Spec (EI) | Expected m/z: Molecular ion peak [M]⁺ and characteristic fragmentation pattern. |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

4-(Chloromethyl)benzoyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and reacts with water to produce hydrochloric acid.

-

Thionyl chloride and oxalyl chloride are toxic and corrosive. They should be handled with extreme care in a fume hood.

-

Cyclopropylamine is a flammable and corrosive liquid. Handle with appropriate safety precautions.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable pathways. The choice between the acyl chloride route and the direct amide coupling method will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired level of process control. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely synthesize this versatile building block for their drug discovery and development programs.

References

-

PrepChem. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Royal Society of Chemistry. Supporting Information for various publications providing general procedures for amide synthesis and characterization data. [Link]

-

PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-N-cyclopropylbenzamide

Introduction

4-(Chloromethyl)-N-cyclopropylbenzamide is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive chloromethyl group and a cyclopropylamide moiety, allows for diverse downstream chemical modifications. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the selection of starting materials, reaction mechanisms, and practical experimental considerations to ensure a high-yielding and safe laboratory-scale synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most logical disconnection is at the amide bond, leading to the precursors 4-(chloromethyl)benzoyl chloride and cyclopropylamine. A further disconnection of 4-(chloromethyl)benzoyl chloride points towards 4-(chloromethyl)benzoic acid, which can be derived from the readily available and cost-effective starting material, p-toluic acid.

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis of the two primary synthetic routes detailed in this guide, which primarily differ in the sequence of the benzylic chlorination and the formation of the acyl chloride.

Primary Starting Materials: Sourcing and Properties

A successful synthesis begins with well-characterized and high-purity starting materials.

p-Toluic Acid

-

Chemical Name: 4-Methylbenzoic acid

-

CAS Number: 99-94-5

-

Properties: A white crystalline solid, poorly soluble in water but soluble in common organic solvents like acetone, ethanol, and ether.[1][2]

-

Commercial Availability: p-Toluic acid is a widely available and relatively inexpensive commodity chemical, supplied by numerous chemical manufacturers.[1][3] It is used as an intermediate in the production of polymers, pharmaceuticals, dyes, and agrochemicals.[4][5]

Cyclopropylamine

-

Chemical Name: Cyclopropanamine

-

CAS Number: 765-30-0

-

Properties: A colorless, volatile liquid with a characteristic amine odor. It is miscible with water and many organic solvents.[6]

-

Commercial Availability: Cyclopropylamine is a key building block in the pharmaceutical and agrochemical industries and is commercially available.[7][8] Its synthesis can be achieved through various methods, including the Hofmann rearrangement of cyclopropanecarboxamide, which can be derived from γ-butyrolactone.[8][9] Due to its strained ring structure, it exhibits unique reactivity.[6]

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process. The critical intermediate is 4-(chloromethyl)benzoyl chloride. Two primary routes from p-toluic acid are discussed below, followed by the final amidation step.

Route A: Side-Chain Chlorination followed by Acyl Chloride Formation

This route prioritizes the chlorination of the benzylic methyl group of p-toluic acid to form 4-(chloromethyl)benzoic acid, which is then converted to the acyl chloride.

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

This transformation is achieved via a free-radical substitution reaction. The benzylic hydrogens of the methyl group are susceptible to abstraction by chlorine radicals generated by UV light.

-

Mechanism: The reaction proceeds through a classic free-radical chain mechanism:

-

Initiation: UV light cleaves the Cl-Cl bond homolytically to generate two chlorine radicals (Cl•).[10]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of p-toluic acid to form a stable benzylic radical and HCl. This benzylic radical then reacts with a molecule of Cl2 to form 4-(chloromethyl)benzoic acid and a new chlorine radical, which continues the chain.[10][11]

-

Termination: The reaction is terminated by the combination of any two radicals.

-

It is crucial to control the reaction conditions to favor monochlorination and minimize the formation of di- and tri-chlorinated byproducts.[12]

Experimental Protocol: Synthesis of 4-(Chloromethyl)benzoic Acid

| Parameter | Value/Condition | Rationale |

| Reactants | p-Toluic acid, Chlorine gas | |

| Solvent | Chlorobenzene | An inert solvent that is resistant to chlorination. |

| Initiator | UV light | Provides the energy for the homolytic cleavage of chlorine. |

| Temperature | 100 °C | Sufficient to maintain the reactants in solution and promote the reaction. |

| Monitoring | Measurement of HCl evolution | The reaction progress can be monitored by trapping and quantifying the evolved HCl gas. |

Step 2: Synthesis of 4-(Chloromethyl)benzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

-

Mechanism: The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[13][14][15] A chloride ion is displaced, and subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a proton result in the formation of the acyl chloride.[13][14][15] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.[16]

Experimental Protocol: Synthesis of 4-(Chloromethyl)benzoyl Chloride

| Parameter | Value/Condition | Rationale |

| Reactants | 4-(Chloromethyl)benzoic acid, Thionyl chloride (SOCl₂) | |

| Solvent | Dichloromethane (DCM) or neat SOCl₂ | DCM is a common inert solvent. Using neat SOCl₂ can also be effective. |

| Catalyst | Catalytic Dimethylformamide (DMF) | DMF accelerates the reaction by forming a more reactive Vilsmeier intermediate. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Work-up | Removal of excess SOCl₂ by distillation | Thionyl chloride is volatile and can be removed under reduced pressure. |

Route B: Acyl Chloride Formation followed by Side-Chain Chlorination

In this alternative approach, p-toluic acid is first converted to p-toluoyl chloride, which is then subjected to free-radical chlorination.

Sources

- 1. p-Toluic Acid or 4-methylbenzoic acid Manufacturers, with SDS [mubychem.com]

- 2. p-Toluic acid | 99-94-5 [chemicalbook.com]

- 3. China leading P-Toluic Acid Manufacturers,Annual production 5000mt Factory - Buy Best Price P-Toluic Acid - Evergreen Sinochem - Evergreensino [evergreensinochem.com]

- 4. p-Toluic acid Dealer and Distributor | p-Toluic acid Supplier | p-Toluic acid Stockist | p-Toluic acid Importers [multichemindia.com]

- 5. p-Toluic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. longdom.org [longdom.org]

- 7. Global Cyclopropylamine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 8. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 9. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. m.youtube.com [m.youtube.com]

- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

The Cyclopropyl Group: A Small Ring with a Big Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropyl group, the smallest carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties—a blend of rigidity, unsaturation character, and metabolic robustness—offer a powerful toolkit for addressing multifaceted challenges in drug discovery. This guide provides a comprehensive exploration of the cyclopropyl moiety's role in drug design, delving into its profound influence on a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. We will dissect the strategic rationale behind its incorporation, from enhancing potency and selectivity to mitigating metabolic liabilities and improving brain permeability. Through a combination of mechanistic explanations, illustrative case studies, and detailed experimental considerations, this document serves as a technical resource for scientists seeking to strategically leverage the cyclopropyl group in the design of next-generation therapeutics.

The Unique Physicochemical Landscape of the Cyclopropyl Group

The cyclopropyl ring's distinctiveness stems from its strained three-membered ring structure. This strain forces the C-C bonds into a bent "banana bond" conformation, imparting significant p-character and creating a unique electronic profile.[1][2][3] This has several key consequences for drug design:

-

Rigidity and Conformational Constraint: The rigid nature of the cyclopropyl ring significantly reduces the conformational flexibility of a molecule.[4][5] This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding affinity, potentially boosting potency.[2][6] By locking a flexible side chain into a specific orientation, medicinal chemists can probe the topology of a binding pocket with greater precision.

-

Electronic Nature and Interactions: The C-C bonds of a cyclopropyl group possess enhanced p-character, making it electronically similar to an alkene in some contexts.[1][2][3][6] This allows it to participate in stabilizing interactions with target proteins, including cation-π and lone pair-π interactions. Furthermore, the C-H bonds are shorter and stronger than those in typical alkanes, influencing the molecule's overall polarity and hydrogen bonding capabilities.[1][2][3][6]

-

Lipophilicity and Solubility: The introduction of a cyclopropyl group generally increases a molecule's lipophilicity (logP). However, its impact is often more nuanced than a simple linear alkyl chain. The rigid, compact nature of the ring can lead to a more efficient packing against a protein surface, and its unique electronic character can influence interactions with water molecules, sometimes leading to unexpected effects on solubility.

The following table summarizes the key physicochemical properties of the cyclopropyl group in comparison to other common functionalities.

| Property | Isopropyl Group | tert-Butyl Group | Phenyl Group | Cyclopropyl Group |

| Hybridization | sp³ | sp³ | sp² | Bent sp³ (high p-character) |

| Conformational Flexibility | High | Moderate | Low (rotatable) | Very Low |

| Lipophilicity (cLogP contribution) | ~1.3 | ~1.7 | ~1.8 | ~1.1 |

| Shape | Globular | Bulky, Spherical | Planar | Planar, Triangular |

Strategic Applications in Drug Design: The "Cyclopropyl Advantage"

The unique properties of the cyclopropyl group translate into a wide array of strategic applications during lead optimization.

Enhancing Potency and Selectivity

By restricting the conformation of a molecule, the cyclopropyl group can lock it into a bioactive conformation that fits optimally into the target's binding site.[4] This pre-organization minimizes the entropic penalty of binding, often leading to a significant increase in potency.[2][6] Furthermore, this conformational rigidity can enhance selectivity by disfavoring binding to off-targets that require a different molecular shape.

Experimental Workflow: Assessing Conformational Restriction via NMR

A key experimental approach to validate the conformational effects of a cyclopropyl group is through Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for NMR-based conformational analysis.

Improving Metabolic Stability

One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability.[4][7] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] This is a common strategy to block metabolic hotspots in a drug candidate. For instance, replacing a metabolically labile isopropyl or gem-dimethyl group with a cyclopropyl ring can significantly increase the drug's half-life and reduce the formation of unwanted metabolites.[7]

A classic example is Pitavastatin , where the cyclopropyl group helps to divert metabolism away from CYP3A4, thereby reducing the potential for drug-drug interactions.[7]

However, it is crucial to note that cyclopropyl groups are not metabolically inert under all circumstances. When attached to an amine, for example, they can be susceptible to CYP-mediated bioactivation, leading to the formation of reactive intermediates.[7] This was observed with the antibiotic Trovafloxacin , where oxidation of the cyclopropylamine moiety contributed to hepatotoxicity.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL) or hepatocytes (1 million cells/mL) from human and relevant preclinical species.

-

Cofactor: Initiate the reaction by adding NADPH (1 mM).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time.

-

Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

Modulating Brain Permeability

The small size and lipophilic nature of the cyclopropyl group can be leveraged to increase a drug's ability to cross the blood-brain barrier (BBB).[6][8] By increasing the overall lipophilicity and reducing the polar surface area of a molecule, the cyclopropyl moiety can enhance passive diffusion into the central nervous system (CNS).

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere for several common functional groups in drug molecules.[5]

-

Alkene Bioisostere: The cyclopropyl ring can mimic the geometry and electronics of a carbon-carbon double bond while offering improved metabolic stability.[5]

-

Carbonyl Bioisostere: The electron-withdrawing nature of the cyclopropyl group can allow it to act as a bioisostere for a carbonyl group, participating in similar hydrogen bonding interactions.

-

gem-Dimethyl and Isopropyl Bioisostere: As mentioned earlier, replacing a gem-dimethyl or isopropyl group with a cyclopropyl ring can maintain or improve potency while blocking metabolism.[7][9]

Caption: Bioisosteric relationships of the cyclopropyl group.

Synthetic Strategies for Incorporating the Cyclopropyl Moiety

The successful application of the cyclopropyl group in drug design is underpinned by the availability of robust and efficient synthetic methods for its installation.

-

Cyclopropanation of Alkenes: This is a widely used method involving the reaction of an alkene with a carbene or carbenoid species.

-

Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid.

-

Corey-Chaykovsky Reaction: Employs a sulfonium ylide to react with an α,β-unsaturated carbonyl compound.[10][11]

-

Transition-Metal Catalyzed Reactions: Often use diazo compounds as carbene precursors in the presence of copper, rhodium, or palladium catalysts.[12]

-

-

Kulinkovich Reaction: Reductive cyclopropanation of esters using a Grignard reagent and a titanium catalyst.

-

From Cyclopropyl Building Blocks: A vast array of commercially available and readily synthesizable cyclopropyl-containing building blocks allows for the incorporation of this moiety through standard cross-coupling and nucleophilic substitution reactions.

Case Studies: Cyclopropyl-Containing Drugs in the Clinic

The impact of the cyclopropyl group is evident in the numerous approved drugs across various therapeutic areas.[1][13]

-

Antivirals: The HIV non-nucleoside reverse transcriptase inhibitor Efavirenz and the COVID-19 antiviral Paxlovid (nirmatrelvir component) both feature a cyclopropyl group that plays a crucial role in their binding to the respective viral enzymes.[12][14]

-

Oncology: Several kinase inhibitors, such as Lorlatinib (ALK/ROS1 inhibitor) and Capmatinib (MET inhibitor), incorporate a cyclopropyl group to enhance potency and selectivity.[10]

-

Cardiovascular: As previously discussed, Pitavastatin utilizes a cyclopropyl group to improve its metabolic profile.[7]

-

Antibiotics: Fluoroquinolone antibiotics like Ciprofloxacin contain a cyclopropyl group that contributes to their antibacterial activity.

Conclusion and Future Perspectives

The cyclopropyl group has firmly established itself as a privileged scaffold in medicinal chemistry.[1] Its unique combination of rigidity, electronic character, and metabolic stability provides a powerful means to address many of the challenges encountered in drug discovery. As our understanding of its subtle effects on molecular properties continues to grow, and as new synthetic methodologies for its installation are developed, the strategic application of the cyclopropyl group is poised to play an even more significant role in the design of future medicines. The ability of this small ring to confer a multitude of desirable properties ensures that it will remain a versatile and frequently employed tool in the medicinal chemist's arsenal.

References

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

-

The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed. [Link]

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

-

Bioisosterism. Drug Design Org. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed Central. [Link]

-

Marketed drugs containing a cyclopropyl ring. ResearchGate. [Link]

-

Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Semantic Scholar. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed Central. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. Bioisosterism - Drug Design Org [drugdesign.org]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 4-(Chloromethyl)-N-cyclopropylbenzamide: Synthesis, Reactivity, and Application in Medicinal Chemistry

Introduction: Unpacking a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the efficiency and precision of synthetic chemistry are paramount. Intermediate compounds, or building blocks, that offer a combination of stability and specific reactivity are invaluable tools for medicinal chemists. 4-(Chloromethyl)-N-cyclopropylbenzamide is one such intermediate, distinguished by its unique structural features that empower the synthesis of complex molecular architectures.

This molecule is composed of a central benzamide scaffold, featuring a reactive chloromethyl group at the para-position and an N-cyclopropyl substituent on the amide. The chloromethyl group serves as a potent electrophilic handle, enabling controlled alkylation of various nucleophiles.[1] Simultaneously, the cyclopropylamide moiety can influence the steric and electronic properties of the final compound, potentially enhancing its binding affinity and metabolic stability when interacting with biological targets.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights for researchers and drug development professionals.

Core Properties and Characterization

A thorough understanding of a reagent's physicochemical properties is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 873371-67-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO | [2][] |

| Molecular Weight | 209.67 g/mol | [2][] |

| Canonical SMILES | C1CC1NC(=O)C2=CC=C(C=C2)CCl | [] |

| InChI Key | BFOWVOBDBLDQOK-UHFFFAOYSA-N | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

Analytical Characterization: For structural verification and purity assessment, a multi-technique approach is recommended:

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons, aromatic protons in a para-substituted pattern, a singlet for the benzylic methylene (-CH₂Cl), and a broad singlet for the amide proton (-NH-).

-

¹³C NMR: Key signals would include those for the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass, and the isotopic pattern for the presence of one chlorine atom (M, M+2 in a ~3:1 ratio) would be a definitive feature.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Cl vibrations (around 600-800 cm⁻¹).

Synthesis of this compound

The most direct and widely applicable synthesis involves the acylation of cyclopropylamine with 4-(chloromethyl)benzoyl chloride. This method is efficient and relies on readily available starting materials.

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Amide Coupling

This protocol describes a robust method for synthesizing the title compound on a laboratory scale.

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(chloromethyl)benzoyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Scientist's Note: The reaction is performed at 0 °C to control the exothermicity of the acylation and minimize potential side reactions. Anhydrous conditions are crucial as the acid chloride is moisture-sensitive.

-

-

Amine Addition: In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the acid chloride over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Scientist's Note: A slight excess of the amine ensures complete consumption of the limiting acid chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the cyclopropylamine, rendering it non-nucleophilic.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid chloride is fully consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Scientist's Note: The HCl wash removes excess triethylamine and unreacted cyclopropylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Mechanistic Considerations